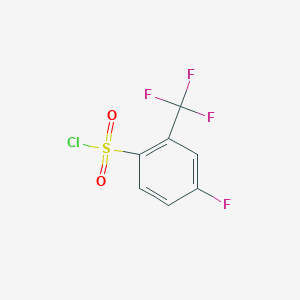

4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride

Description

Propriétés

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O2S/c8-15(13,14)6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMYEVQPXWKFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372132 | |

| Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176225-09-5 | |

| Record name | 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Mechanism and Key Steps

The process begins with the dissolution of the alkyl sulfophenyl precursor in a solvent system comprising concentrated hydrochloric acid (HCl), nitric acid (HNO₃), or formic acid (HCOOH). Chlorine gas is introduced at elevated temperatures (50–70°C), initiating a free-radical oxychlorination reaction that substitutes the alkyl sulfur group with a sulfonyl chloride moiety. The chemical equation is as follows:

Critical parameters include:

-

Solvent selection : Concentrated HCl (36–38%) and HNO₃ (65–68%) are preferred for their oxidative stability.

-

Chlorine stoichiometry : A molar ratio of 1:4–1:6 (precursor:Cl₂) ensures complete conversion.

-

Temperature control : Maintaining 50–70°C prevents side reactions such as over-chlorination or decomposition.

Optimization of Reaction Conditions

Solvent Systems and Their Impact

The choice of solvent significantly influences reaction efficiency:

| Solvent Combination | Molar Ratio (Precursor:Solvent) | Yield (%) | Purity (%) |

|---|---|---|---|

| HCl + HNO₃ | 1:7.5–1:10 (HCl) + 1:1.5–1:2 (HNO₃) | 90.2 | 97.1 |

| HCOOH | 1:15–1:20 | 90.2 | 97.5 |

| HCl + Fuming HNO₃ | 1:7.5–1:10 (HCl) + 1:1.5–1:2 (HNO₃) | 89.8 | 96.8 |

Data sourced from Embodiments 1 and 7 in.

Formic acid-based systems demonstrate comparable efficacy to HCl/HNO₃ mixtures while simplifying post-reaction purification. The high dielectric constant of formic acid enhances chlorine solubility, accelerating the reaction kinetics.

Temperature and Time Dependencies

Reaction progress is monitored via liquid chromatography to ensure completion within 4–6 hours. Prolonged exposure beyond 6 hours risks thermal degradation, reducing yields by ~5–8%. Optimal temperature ranges are:

Industrial-Scale Production and Process Design

Scalability Challenges and Solutions

Transitioning from laboratory to industrial production necessitates addressing:

-

Gas-liquid mixing efficiency : Mechanical stirring and baffled reactors ensure uniform chlorine distribution.

-

Waste management : Byproducts like alkyl chlorides and residual acids are neutralized with sodium bisulfite (NaHSO₃) prior to aqueous disposal.

A typical pilot-scale setup involves a 500 L reactor charged with 48.6 kg of precursor, 152.1 kg of 36% HCl, and 29.1 kg of 65% HNO₃. Chlorine gas (56.8 kg) is introduced over 5 hours, yielding 48.8 kg of product (97.1% purity).

Comparative Analysis of Alkyl Sulfophenyl Precursors

The alkyl chain length (methyl, ethyl, propyl) in the precursor marginally affects reactivity:

| Alkyl Group | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methyl | 6 | 90.2 | 97.5 |

| Ethyl | 5.5 | 89.7 | 96.9 |

| Propyl | 5 | 90.2 | 97.1 |

Propyl derivatives exhibit faster kinetics due to enhanced solubility in HCl/HNO₃ mixtures, whereas methyl groups offer slight purity advantages .

Analyse Des Réactions Chimiques

Types of Reactions: 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.

Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or phenols.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride serves as a crucial intermediate in the synthesis of pharmaceuticals. Its ability to introduce trifluoromethyl and fluorine groups into organic molecules enhances their biological activity and metabolic stability.

- Case Study : In a study published in Advanced Synthesis & Catalysis, this compound was utilized to synthesize novel sulfone derivatives that exhibited promising anti-cancer activity. The introduction of the trifluoromethyl group was found to significantly improve the potency of the compounds against specific cancer cell lines .

Material Science

The compound is also employed in the development of advanced materials, particularly in creating polymers with unique properties.

- Application : It has been used as a reagent in the synthesis of functionalized polymers that exhibit improved thermal and chemical stability. These materials are suitable for applications in coatings and electronics .

Analytical Chemistry

In analytical chemistry, this compound is used as a derivatizing agent for the analysis of amines and alcohols.

- Example : The compound facilitates the formation of stable derivatives that can be easily analyzed using chromatographic techniques. This application is critical in environmental monitoring and quality control in pharmaceutical manufacturing .

Data Tables on Applications

Mécanisme D'action

The mechanism of action of 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This leads to the formation of sulfonamide, sulfonate, and other derivatives .

Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes and proteins, modifying their activity through the formation of covalent bonds with nucleophilic residues such as serine, cysteine, or lysine .

Comparaison Avec Des Composés Similaires

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Activité Biologique

4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride is a highly reactive sulfonyl chloride compound utilized in various chemical syntheses. Its unique structure, characterized by the presence of fluorine atoms, imparts significant biological activity, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and applications in research and industry.

- Chemical Formula : CHClFOS

- CAS Number : 176225-09-5

- Molecular Weight : 256.61 g/mol

- Solubility : Soluble in methanol; exhibits stability under inert conditions.

The biological activity of this compound primarily arises from its ability to act as an electrophile due to the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamides and other derivatives. The trifluoromethyl group enhances the electrophilicity, making it a potent reagent in organic synthesis.

Types of Reactions:

- Nucleophilic Substitution : Reacts with amines, alcohols, and thiols to form sulfonamides and sulfonates.

- Oxidation and Reduction : Although less common, it can participate in redox reactions under specific conditions.

Medicinal Chemistry

This compound is employed in the synthesis of various bioactive compounds, including enzyme inhibitors and pharmaceuticals. The introduction of sulfonyl fluoride groups into drug molecules enhances their biological activity and stability. For example, it has been used to synthesize compounds with significant antibacterial properties against Gram-positive bacteria.

Case Study: Antibacterial Activity

Recent studies have demonstrated that derivatives of benzenesulfonates exhibit potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, indicating their potential as antibacterial agents. Notably, these compounds showed low cytotoxicity against human lung fibroblasts (MRC-5), with IC values exceeding 12.3 mg/L .

Research Findings

| Compound | MIC (mg/L) | Target Bacteria | Cytotoxicity (IC) |

|---|---|---|---|

| This compound derivative | 0.39–3.12 | MSSA, MRSA | >12.3 |

Environmental Factors Influencing Activity

The efficacy of this compound is influenced by environmental conditions such as temperature, pH, and the presence of other reactive substances. These factors can affect the stability and reactivity of the compound during synthesis and application.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, and how can researchers optimize yield?

- Methodology :

- Sulfonation-Chlorination : Start with fluorinated benzene derivatives (e.g., 4-fluoro-2-(trifluoromethyl)benzene) and sulfonate using concentrated sulfuric acid or chlorosulfonic acid. Subsequent treatment with PCl₅ or SOCl₂ introduces the sulfonyl chloride group .

- Safety Note : Chlorosulfonic acid reactions require controlled temperatures (<50°C) to avoid decomposition and toxic gas release (e.g., HCl, SO₂) .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent). Purify via recrystallization (e.g., dichloromethane/hexane) to remove unreacted starting materials .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Handling Protocol :

- Hazards : Reacts violently with water, releasing toxic gases (e.g., HCl, SO₂). Causes severe skin/eye burns .

- PPE : Use nitrile gloves, goggles, and a fume hood. Avoid contact with moisture or alcohols.

- Storage : Store in airtight glass containers under inert gas (N₂ or Ar) at 2–8°C. Desiccate with silica gel to prevent hydrolysis .

Q. What spectroscopic and analytical methods are recommended for characterization?

- Characterization Workflow :

- NMR : ¹⁹F NMR to confirm trifluoromethyl (-CF₃) and fluorine positions. ¹H NMR for aromatic proton integration (expected splitting patterns depend on substituent positions) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M-Cl]⁻ fragment in negative mode) .

- Elemental Analysis : Verify Cl and S content via combustion analysis.

Advanced Research Questions

Q. How do substituent positions (fluoro vs. trifluoromethyl) influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight :

- Electronic Effects : The electron-withdrawing -CF₃ group at the 2-position activates the sulfonyl chloride for nucleophilic attack (e.g., by amines or alcohols). The 4-fluoro substituent further deactivates the ring but may sterically hinder para-substitution .

- Experimental Design : Compare reaction rates with analogs (e.g., 4-fluoro-3-trifluoromethyl isomer) using kinetic studies (UV-Vis monitoring of sulfonamide formation) .

Q. What strategies mitigate hydrolysis during long-term storage or aqueous-phase reactions?

- Stabilization Approaches :

- Solvent Selection : Use anhydrous aprotic solvents (e.g., THF, DCM) with molecular sieves to scavenge trace water .

- Additives : Introduce stabilizing agents like triethylamine to neutralize HCl byproducts, reducing autocatalytic hydrolysis .

- Low-Temperature Reactions : Conduct reactions at –20°C to slow hydrolysis kinetics .

Q. How can researchers resolve contradictions in reported reaction yields under varying conditions?

- Data Analysis Framework :

- Controlled Variables : Systematically test parameters (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) software.

- Case Study : If yield discrepancies occur in amidation reactions, verify amine nucleophilicity (pKa of amine vs. solvent) and assess competing hydrolysis pathways via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.